molecular formula C15H13F2NO5 B10977722 3-{[4-(Difluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[4-(Difluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10977722
M. Wt: 325.26 g/mol
InChI Key: NYHRDAWQJHASMR-UHFFFAOYSA-N
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Description

3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bicyclic core with an oxabicycloheptene ring, a difluoromethoxy group, and a carboxylic acid functional group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-7-OXABICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the oxabicycloheptene core This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for subsequent functionalization steps. The choice of solvents, catalysts, and purification techniques is crucial to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol under appropriate conditions.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield anhydrides or esters, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the bicyclic core provides structural rigidity. Pathways involved in its action include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(METHOXY)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
  • 3-{[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

Uniqueness

The presence of the difluoromethoxy group in 3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID distinguishes it from similar compounds, potentially enhancing its chemical stability and biological activity. This unique feature may contribute to its specific interactions and applications in various fields.

Properties

Molecular Formula

C15H13F2NO5

Molecular Weight

325.26 g/mol

IUPAC Name

3-[[4-(difluoromethoxy)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C15H13F2NO5/c16-15(17)22-8-3-1-7(2-4-8)18-13(19)11-9-5-6-10(23-9)12(11)14(20)21/h1-6,9-12,15H,(H,18,19)(H,20,21)

InChI Key

NYHRDAWQJHASMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)NC3=CC=C(C=C3)OC(F)F)C(=O)O

Origin of Product

United States

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